7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a pyrido[1,2-a]pyrimidine core, and a carboxamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Scientific Research Applications
7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the trifluoromethylphenyl group and the carboxamide functionality. Key steps in the synthesis may include:
Cyclization Reactions: Formation of the pyrido[1,2-a]pyrimidine core through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the trifluoromethyl group via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation Reactions: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrido[1,2-a]pyrimidine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The carboxamide group may also play a role in binding interactions and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one: Shares the trifluoromethyl group and a similar heterocyclic core.
N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide: Contains a carboxamide group and a similar structural framework.
Uniqueness
7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activities. The pyrido[1,2-a]pyrimidine core provides a versatile scaffold for further modifications, making it a valuable compound in various research applications.
Properties
IUPAC Name |
7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-10-2-7-14-21-8-13(16(25)23(14)9-10)15(24)22-12-5-3-11(4-6-12)17(18,19)20/h2-9H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGIPTYHBOCGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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